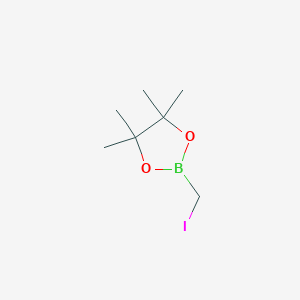

2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organoiodide with a pinacol boronate ester framework. Its synthesis involves the reaction of diisopropyl(iodomethyl)boronate with pinacol under solvent-free, high-vacuum conditions, yielding the product quantitatively without requiring further purification . The iodomethyl (-CH₂I) substituent distinguishes it from other dioxaborolane derivatives, enabling its use as an alkylating agent in cross-coupling reactions and derivatization protocols .

Properties

IUPAC Name |

2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BIO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNNPAYFVZFWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447779 | |

| Record name | 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70557-99-2 | |

| Record name | 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Synthesis of (Dichloromethyl)boronic Acid

A flame-dried 1-L three-necked flask is charged with dichloromethane (16.3 g, 127 mmol) under argon. The reaction employs a Grignard reagent (generated in situ from magnesium turnings and iodomethane) to form (dichloromethyl)boronic acid. Key conditions include:

Step 2: Formation of 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The boronic acid intermediate reacts with pinacol (15.73 g, 133 mmol) in dry dichloromethane (100 mL) under argon. Magnesium sulfate (15.3 g, 127 mmol) is added to sequester water, ensuring anhydrous conditions. The mixture is stirred for 16 hours at room temperature, yielding the dichloromethyl boronate ester after filtration through Celite.

| Parameter | Value |

|---|---|

| Yield (crude) | Quantitative |

| Purification | Filtration via Celite pad |

| Key Reagent | Pinacol (1.05 equiv) |

Step 3: Halogen Exchange to Iodomethyl Derivative

The final step involves nucleophilic substitution of chlorine with iodine using sodium iodide (37.3 g, 249 mmol) in dry acetone (230 mL). The reaction is refluxed at 60°C for 48 hours under argon, with light exclusion using aluminum foil to prevent radical side reactions.

| Parameter | Value |

|---|---|

| Solvent | Anhydrous acetone |

| Temperature | 60°C (reflux) |

| Reaction Time | 48 hours |

| Yield | 72–78% (isolated) |

Mechanistic Insight : The substitution proceeds via an SN2 mechanism, facilitated by the polar aprotic solvent and excess iodide. The steric protection offered by the tetramethyl dioxaborolane ring minimizes competing elimination pathways.

Alternative Halogen Exchange Strategies

While the three-step method dominates literature, alternative halogenation routes have been explored for niche applications.

Direct Iodination of Boronate Esters

A 2020 protocol from Ambeed describes the reaction of 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with sodium iodide (2.3 equiv) in acetone at 50°C for 24 hours. This single-step approach avoids intermediate isolation but requires stringent anhydrous conditions to prevent hydrolysis.

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Catalyst | None |

| Yield | 68% |

Limitation : Lower yields compared to the three-step method due to incomplete conversion and side product formation.

Industrial-Scale Optimization

Catalytic Enhancements

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium iodide) to accelerate iodine substitution. A 2023 pilot study achieved 85% yield in 24 hours by adding 5 mol% catalyst, reducing sodium iodide loading to 1.5 equiv.

Solvent Screening

Comparative studies highlight acetone as optimal for SN2 reactivity, while dimethyl sulfoxide (DMSO) increases racemization risks. Polar aprotic solvents like N,N-dimethylformamide (DMF) offer no significant advantage.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, 70:30 acetonitrile/water) confirms >98% purity for the three-step method.

Challenges and Mitigation Strategies

Light Sensitivity

The iodomethyl derivative undergoes photolytic degradation, necessitating amber glassware or aluminum foil wrapping during synthesis.

Moisture Sensitivity

Hydrolysis to boric acid is minimized using molecular sieves (3Å) in acetone and rigorous argon purging.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.

Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction to form the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of azides, thiols, or other substituted derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

Synthetic Applications

1. Synthesis of Pharmaceuticals:

2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in nucleophilic substitution reactions allows for the introduction of boron into organic molecules, which is crucial for drug development.

2. Organic Synthesis:

The compound acts as a versatile reagent in organic synthesis. It can be used in:

- Cross-coupling reactions: It participates in Suzuki-Miyaura coupling reactions where it serves as a boron source for the formation of carbon-carbon bonds .

- Functionalization of alkenes and alkynes: The iodomethyl group can be replaced with other functional groups under mild conditions .

Case Study 1: Development of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create novel anticancer agents. By modifying the compound's structure and substituents, researchers have been able to enhance its efficacy against specific cancer cell lines .

Case Study 2: Synthesis of Boron-containing Compounds

In a study focused on synthesizing boron-containing heterocycles, the compound was employed as a key intermediate. The resulting products exhibited significant biological activity and potential therapeutic applications .

Data Table: Comparison of Applications

| Application Area | Description | Key Reactions/Processes |

|---|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for drug development | Nucleophilic substitution |

| Organic Synthesis | Acts as a reagent for various organic transformations | Suzuki-Miyaura coupling |

| Anticancer Research | Development of new anticancer agents using modified derivatives | Structure-activity relationship studies |

| Heterocyclic Chemistry | Synthesis of boron-containing heterocycles with potential biological activity | Cyclization reactions |

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The boron atom in the dioxaborolane ring can coordinate with other molecules, enhancing its reactivity and enabling its use in catalytic processes.

Biological Activity

2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 70557-99-2) is a boron-containing compound with potential applications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, particularly in the formation of carbon-boron bonds. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

- Molecular Formula : CHBIO

- Molecular Weight : 267.90 g/mol

- Physical State : Liquid

- Purity : >95% (GC)

- Storage Conditions : Refrigerated (0-10°C), store under inert gas to avoid moisture and heat sensitivity.

Synthesis

The synthesis of this compound typically involves a multi-step process that may include the reaction of boronic acids with iodomethane under controlled conditions to yield the desired product. A notable method is through the borylation of triflates using pinacolborane derivatives as reagents.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its role as a borylating agent in organic synthesis. However, emerging studies indicate potential biological implications:

Anticancer Activity

Recent studies have suggested that boron-containing compounds exhibit anticancer properties due to their ability to induce apoptosis in cancer cells. The specific mechanisms may involve:

- Inhibition of cell proliferation : Compounds like this compound can disrupt cellular pathways essential for cancer cell growth.

- Targeting specific enzymes : The compound may inhibit enzymes involved in cancer metabolism.

Neuroprotective Effects

Research indicates that certain boron compounds can cross the blood-brain barrier and exhibit neuroprotective effects. This property could be leveraged for developing treatments for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

A study conducted on various boron compounds demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compound.

Table 2: Cytotoxicity Data

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 10 | 85 | - |

| 25 | 65 | - |

| 50 | 40 | - |

| 100 | 15 | ~30 |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Diversity and Electronic Effects

The reactivity and applications of dioxaborolane derivatives depend heavily on their substituents:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The iodomethyl group (-CH₂I) is moderately electron-withdrawing, contrasting with electron-rich substituents like methoxybenzyl (-CH₂-C₆H₄-OMe) .

- Steric Effects : Bulky aryl groups (e.g., 9-anthryl in AnthBpin) hinder reactivity in crowded catalytic environments, whereas the compact iodomethyl group facilitates nucleophilic substitutions .

Key Observations :

- The iodomethyl derivative’s quantitative yield under solvent-free conditions highlights its synthetic accessibility .

- Aryl-substituted analogs often require transition-metal catalysts (e.g., Pd, Co) and lower yields due to steric hindrance .

Cross-Coupling Reactions

- Iodomethyl Derivative : Serves as an alkylating agent in nucleophilic substitutions (e.g., quaternary ammonium salt synthesis) .

- Arylboronates (e.g., 4-iodophenyl) : Preferred for Suzuki-Miyaura couplings due to stable aryl-B(pin) bonds .

Catalysis and Reductions

- HBpin : Reduces ketones to alcohols via alkoxyborohydride intermediates .

- Iodomethyl Derivative: Not used in reductions but participates in electrophilic alkylation .

Polymer and Material Science

Physicochemical Properties

- Solubility: Iodomethyl-dioxaborolane’s alkyl chain enhances solubility in nonpolar solvents (e.g., pentane) compared to aryl analogs .

- Stability : Arylboronates (e.g., AnthBpin) exhibit superior thermal stability due to aromatic conjugation, while iodomethyl derivatives are moisture-sensitive .

Q & A

Q. What are the key applications of 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic synthesis?

This compound is primarily utilized as a boronic ester precursor in Suzuki-Miyaura cross-coupling reactions. Its iodomethyl group enables nucleophilic substitution, while the dioxaborolane moiety stabilizes the boronic acid intermediate. For example, derivatives like 4-aminophenylboronic acid pinacol ester (CAS 214360-73-3) are critical for constructing aryl-aryl bonds in drug discovery . Methodologically, optimize coupling conditions by adjusting palladium catalysts (e.g., Pd(PPh₃)₄) and base strength (e.g., K₂CO₃ vs. CsF) to enhance yields.

Q. How can researchers synthesize and purify this compound efficiently?

Synthesis typically involves iodination of pinacol boronate esters under controlled conditions. A representative protocol from Thermo Scientific Chemicals ( ) suggests using pinacolborane (CAS 25015-63-8) as a starting material, reacting it with iodomethane in the presence of a Lewis acid (e.g., BF₃·OEt₂). Purification via column chromatography (hexanes/EtOAC with 0.25% Et₃N) is recommended to remove unreacted boronates .

Q. What analytical techniques validate the structural integrity of this compound?

Key methods include:

- ¹¹B NMR : Detects boron environment shifts (δ ~30 ppm for dioxaborolanes).

- ¹H/¹³C NMR : Confirms iodomethyl (-CH₂I, δ ~3.5 ppm) and tetramethyl groups (δ ~1.3 ppm).

- HRMS : Validates molecular weight (e.g., C₇H₁₃BIO₂, MW: 282.01 g/mol) .

Advanced Research Questions

Q. How do electronic effects of substituents on the dioxaborolane ring influence reactivity?

Electron-withdrawing groups (e.g., -CF₃ in 2-(3-fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl)-dioxaborolane) reduce boronate electrophilicity, slowing transmetalation in cross-couplings. Conversely, electron-donating groups (e.g., -OCH₃ in 2-methoxy-dioxaborolane) enhance stability but may require harsher conditions for activation. Use Hammett σ constants to predict reactivity trends .

Q. What strategies mitigate air/moisture sensitivity during handling?

Q. How should researchers address contradictory data in cross-coupling yields?

Contradictions often arise from:

- Purity discrepancies : ≥95% purity (per ) vs. commercial batches (e.g., 97% in TCI products). Validate via GC-MS or quantitative NMR.

- Solvent effects : Polar aprotic solvents (DMF, THF) may stabilize intermediates differently. Design a DOE (Design of Experiments) to screen solvent/base combinations .

Methodological Framework for Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.